molecular formula C14H22N2O2 B072754 N-butyl-2-(4-ethoxyanilino)acetamide CAS No. 1149-64-0

N-butyl-2-(4-ethoxyanilino)acetamide

Cat. No.: B072754
CAS No.: 1149-64-0
M. Wt: 250.34 g/mol
InChI Key: FUIZRKMKYVALAS-UHFFFAOYSA-N
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Description

N-Butyl-2-(4-ethoxyanilino)acetamide is a substituted acetamide featuring an N-butyl chain and a 4-ethoxyanilino group at the 2-position of the acetamide backbone.

Properties

IUPAC Name

N-butyl-2-(4-ethoxyanilino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-3-5-10-15-14(17)11-16-12-6-8-13(9-7-12)18-4-2/h6-9,16H,3-5,10-11H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIZRKMKYVALAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CNC1=CC=C(C=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Chloroacetamide Intermediate

A widely applicable method involves the synthesis of 2-chloro-N-butylacetamide as a key intermediate. Chloroacetyl chloride reacts with butylamine in anhydrous dichloromethane under nitrogen atmosphere, yielding 2-chloro-N-butylacetamide. Subsequent displacement of the chloride group with 4-ethoxyaniline occurs under basic conditions (e.g., potassium carbonate in dimethylformamide at 80°C), forming the target compound.

Reaction Scheme:

ClCH2COCl+C4H9NH2ClCH2CONHC4H9+HCl\text{ClCH}2\text{COCl} + \text{C}4\text{H}9\text{NH}2 \rightarrow \text{ClCH}2\text{CONHC}4\text{H}9 + \text{HCl}
ClCH2CONHC4H9+H2NC6H4OCH2CH3H2NC6H4OCH2CH3CH2CONHC4H9+HCl\text{ClCH}2\text{CONHC}4\text{H}9 + \text{H}2\text{NC}6\text{H}4\text{OCH}2\text{CH}3 \rightarrow \text{H}2\text{NC}6\text{H}4\text{OCH}2\text{CH}3-\text{CH}2\text{CONHC}4\text{H}_9 + \text{HCl}

Optimization Insights:

  • Catalyst Selection: Triethylamine enhances reaction efficiency by neutralizing HCl.

  • Solvent Systems: Polar aprotic solvents like DMF improve nucleophilicity of 4-ethoxyaniline.

  • Yield: Theoretical yields range from 70–85%, though purification via column chromatography (silica gel, ethyl acetate/hexane) may reduce practical yields to 60–75%.

Direct Amidation of 2-(4-Ethoxyanilino)acetic Acid

An alternative route employs 2-(4-ethoxyanilino)acetic acid, synthesized via coupling 4-ethoxyaniline with bromoacetic acid in aqueous sodium bicarbonate. The carboxylic acid is then converted to an acyl chloride using thionyl chloride, followed by reaction with butylamine.

Reaction Conditions:

  • Acyl Chloride Formation: 2-(4-Ethoxyanilino)acetic acid reacts with SOCl₂ at reflux (70°C, 3 h).

  • Amidation: Butylamine is added dropwise to the acyl chloride in tetrahydrofuran at 0°C, stirred for 12 h.

Advantages:

  • High purity (>95%) achievable via recrystallization from ethanol.

  • Scalable for industrial production with minimal byproducts.

One-Pot Condensation Approach

A streamlined method condenses 4-ethoxyaniline, chloroacetic anhydride, and butylamine in a single reactor. This approach minimizes intermediate isolation steps, reducing solvent use and processing time.

Procedure:

  • Chloroacetic anhydride (1.2 equiv) is added to 4-ethoxyaniline in acetonitrile at 25°C.

  • After 1 h, butylamine (1.5 equiv) and K₂CO₃ (2 equiv) are introduced, and the mixture is heated to 60°C for 8 h.

Key Parameters:

  • Stoichiometry: Excess butylamine ensures complete displacement of the chloride.

  • Byproduct Management: Aqueous workup (10% HCl) removes unreacted amines.

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Nucleophilic Substitution60–7590–9512–24 hModerate
Direct Amidation70–8595–9818–30 hHigh
One-Pot Condensation65–8085–908–12 hHigh

Trade-offs:

  • Nucleophilic Substitution: Lower yields due to competing hydrolysis but simpler setup.

  • Direct Amidation: Higher purity but requires handling corrosive SOCl₂.

  • One-Pot: Faster but necessitates precise stoichiometric control.

Industrial-Scale Production Considerations

Solvent Selection and Recycling

Toluene and xylene are preferred for large-scale reactions due to low cost and ease of recovery via distillation. Ethyl acetate/hexane mixtures optimize purification without compromising yield.

Catalytic Efficiency

Sulfuric acid (1–2 wt%) accelerates amidation, though neutralization with NaOH (5% aqueous) post-reaction is required to prevent decomposition.

Waste Management

  • HCl Byproduct: Captured via scrubbers and converted to NaCl for disposal.

  • Solvent Recovery: >90% achieved via fractional distillation.

Emerging Methodologies and Innovations

Enzymatic Amidation

Preliminary studies suggest lipases (e.g., Candida antarctica) can catalyze the reaction between 2-(4-ethoxyanilino)acetic acid and butylamine in non-aqueous media, offering greener alternatives. Yields remain suboptimal (40–50%) but are improving with immobilized enzyme systems.

Flow Chemistry Techniques

Microreactor systems enable continuous synthesis, reducing reaction times to 2–4 h and improving heat management. Initial trials report 75% yield at 100 g/h throughput .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(4-ethoxyanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-butyl-2-(4-ethoxyanilino)acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-butyl-2-(4-ethoxyanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent at the 2-position significantly influences melting points, solubility, and molecular weights. Key comparisons include:

Spectral Characteristics

NMR and Mass Spectrometry Trends:

  • Hydrazono derivatives (5c–5g): Exhibit characteristic NH and imine proton signals in 1H-NMR (δ 8–10 ppm) and carbamimidoyl carbon resonances near δ 160 ppm in 13C-NMR .
  • Chromanone-linked analogs (3al): Display aromatic proton signals (δ 6.5–8.0 ppm) and carbonyl carbons at δ 190–200 ppm .
  • Target compound (predicted): The 4-ethoxyanilino group would show a triplet for the ethoxy CH₃ (δ ~1.3 ppm), a quartet for OCH₂ (δ ~4.0 ppm), and aromatic protons (δ 6.5–7.5 ppm).

Mass Spectrometry:

  • Molecular ion peaks ([M⁺]) for analogs range from 322–361 m/z, depending on substituents . The target compound’s molecular weight (C₁₄H₂₁N₂O₂) would be ~265 g/mol, with characteristic fragments at m/z 121 (4-ethoxyaniline) and 144 (N-butylacetamide backbone).

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-butyl-2-(4-ethoxyanilino)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 4-ethoxyaniline with a butyl-substituted acetamide precursor. A common approach is to use a nucleophilic substitution or condensation reaction, where 4-ethoxyaniline reacts with a chloro- or bromo-acetamide derivative in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 6–12 hours . Optimization includes adjusting solvent polarity, catalyst load (e.g., piperidine for condensation), and temperature to minimize side reactions. Purity can be enhanced via recrystallization using ethanol/water mixtures.

Q. How should researchers confirm the structural integrity and purity of This compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the butyl chain (δ ~0.8–1.5 ppm for CH₃ and CH₂), ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂), and acetamide carbonyl (δ ~170 ppm in 13C^{13}C-NMR). IR spectroscopy can validate the amide C=O stretch (~1650 cm⁻¹) .
  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane) monitors purity. Mass spectrometry (ESI-MS) confirms molecular weight .

Q. What are the key physical and chemical properties of This compound that influence its reactivity in organic synthesis?

  • Methodological Answer :

  • Solubility : Moderate solubility in polar aprotic solvents (DMF, DMSO) but limited in water, affecting reaction medium choices.
  • Stability : Hydrolytically stable under neutral conditions but susceptible to strong acids/bases at the amide bond.
  • Reactivity : The 4-ethoxyanilino group acts as an electron donor, enhancing electrophilic aromatic substitution (e.g., nitration). The butyl chain may sterically hinder reactions at the acetamide nitrogen .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data when characterizing This compound?

  • Methodological Answer :

  • Cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HMBC can confirm connectivity between the ethoxy group and the aromatic ring.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) to identify misassignments.
  • X-ray Crystallography : Resolve ambiguous stereochemistry or tautomerism, particularly if unexpected peaks arise in 1H^1H-NMR .

Q. How can multi-step synthesis routes for This compound be optimized to improve yield and scalability?

  • Methodological Answer :

  • Stepwise Optimization : Use Design of Experiments (DoE) to screen variables (e.g., solvent, catalyst, stoichiometry) for each synthetic step. For example, replace batch reactions with flow chemistry for exothermic steps.
  • Intermediate Purification : Employ column chromatography or fractional crystallization after each step to remove byproducts (e.g., unreacted 4-ethoxyaniline).
  • Catalyst Selection : Transition-metal catalysts (e.g., Pd for coupling reactions) or enzymatic methods may reduce side reactions .

Q. What in vitro methodologies are appropriate for evaluating the pharmacological potential of This compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test IC₅₀ values against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorescence- or absorbance-based substrates.
  • Cell Viability Studies : Use MTT assays on cancer cell lines (e.g., MCF-7, HCT-116) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and measure apoptosis via flow cytometry.
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Kᵢ values) .

Q. How do structural modifications at the N-butyl or 4-ethoxyanilino positions affect bioactivity and pharmacokinetics?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with shorter/longer alkyl chains (e.g., propyl vs. pentyl) or substituted ethoxy groups (e.g., halogenated derivatives). Test changes in potency, solubility, and metabolic stability.
  • ADME Profiling : Use Caco-2 cell monolayers to assess intestinal permeability and liver microsomes to measure CYP450-mediated metabolism. LC-MS quantifies plasma protein binding and half-life .

Notes on Data Interpretation

  • Contradictory Bioactivity Data : If conflicting results arise (e.g., variable IC₅₀ values), validate assay conditions (pH, temperature) and compound stability. Use orthogonal assays (e.g., SPR vs. fluorescence) to confirm interactions .
  • Synthetic Byproducts : Characterize impurities via LC-MS/MS and adjust reaction conditions (e.g., inert atmosphere) to suppress oxidation or hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-butyl-2-(4-ethoxyanilino)acetamide
Reactant of Route 2
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N-butyl-2-(4-ethoxyanilino)acetamide

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